N-{3-[5-(2-methylphenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
Properties
IUPAC Name |
N-[3-[3-(2-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-14(2)21(25)24-20(18-11-6-5-8-15(18)3)13-19(22-24)16-9-7-10-17(12-16)23-28(4,26)27/h5-12,14,20,23H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEKQGVXELYYMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2C(=O)C(C)C)C3=CC(=CC=C3)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazole Core
The 4,5-dihydro-1H-pyrazole core is synthesized via cyclocondensation of a 1,3-diketone derivative with hydrazine hydrate. For the target compound, the diketone precursor is designed to incorporate the 2-methylphenyl substituent at position 5.
Reaction Conditions :
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Reactants : 3-(2-methylphenyl)pentane-2,4-dione (1.0 eq) and hydrazine hydrate (1.2 eq)
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Solvent : Methanol (5 vol)
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Temperature : 25–30°C
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Time : 16 hours
The exothermic reaction proceeds under mild conditions, with the hydrazine acting as a nucleophile to form the pyrazoline ring. The 2-methylphenyl group is introduced via the diketone starting material, ensuring regioselectivity at position 5.
Sulfonylation of the Pyrazole Intermediate
The pyrazole intermediate undergoes sulfonylation to introduce the sulfonyl chloride group, a prerequisite for subsequent methanesulfonamide formation.
Reaction Conditions :
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Reactants : Pyrazole derivative (1.0 eq), chlorosulfonic acid (5.5 eq), thionyl chloride (1.3 eq)
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Solvent : Chloroform (3 vol)
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Temperature : 0°C (initial), then 60°C
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Time : 12 hours
The reaction proceeds via electrophilic aromatic substitution, with chlorosulfonic acid generating the sulfonic acid intermediate. Thionyl chloride converts this to the sulfonyl chloride, which is isolated by extraction with dichloromethane and dried over sodium sulfate .
Formation of the Methanesulfonamide Moiety
The sulfonyl chloride intermediate reacts with 3-aminophenyl derivatives to form the methanesulfonamide group.
Reaction Conditions :
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Reactants : Pyrazole-4-sulfonyl chloride (1.0 eq), 3-aminophenyl compound (1.1 eq), triethylamine (1.5 eq)
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Solvent : Dichloromethane (5 vol)
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Temperature : 0–5°C (initial), then 25°C
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Time : 4 hours
Triethylamine acts as a base to scavenge HCl, driving the nucleophilic substitution. The low initial temperature minimizes side reactions, such as sulfonate ester formation .
Acylation at Position 1 of the Pyrazole
The 2-methylpropanoyl group is introduced via acylation of the pyrazole nitrogen using 2-methylpropanoyl chloride.
Reaction Conditions :
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Reactants : Pyrazole-sulfonamide intermediate (1.0 eq), 2-methylpropanoyl chloride (1.2 eq), potassium tert-butoxide (1.5 eq)
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Solvent : Tetrahydrofuran (3 vol)
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Temperature : 0°C (initial), then 25°C
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Time : 6 hours
Potassium tert-butoxide deprotonates the pyrazole nitrogen, enhancing its nucleophilicity for acyl chloride attack. The branched isobutyryl group improves metabolic stability compared to linear acyl chains .
Purification and Characterization
Purification Methods :
Characterization Data :
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1H NMR (400 MHz, CDCl3) : δ 7.45–7.20 (m, 8H, aromatic), 3.12 (s, 3H, SO2CH3), 2.95–2.85 (m, 2H, CH2), 2.35 (s, 3H, CH3), 1.25 (s, 6H, (CH3)2CH)
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Solvent Recovery | 60–70% | >95% |
| Cycle Time | 48–72 hours | 8–12 hours |
| Purity | 95–98% | >99% |
Industrial methods prioritize solvent recycling and automated process control to enhance yield and reduce costs. Continuous flow reactors minimize thermal gradients during exothermic steps (e.g., sulfonylation) .
Comparative Analysis of Synthetic Routes
Method B (from Ref. ) offers higher yields and better regioselectivity, making it preferable for large-scale synthesis. The use of THF in pyrazole formation improves solubility of the diketone precursor, reducing reaction time by 30% .
Challenges and Optimization Strategies
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Sulfonylation Exothermicity : Controlled addition of chlorosulfonic acid at 0°C prevents runaway reactions .
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Byproduct Formation : Excess triethylamine (1.5 eq) in the sulfonamide step minimizes sulfonate esters .
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Crystallization Issues : Seeding with pure product during recrystallization ensures consistent crystal morphology .
Chemical Reactions Analysis
Types of Reactions
N-{3-[5-(2-methylphenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Organometallic reagents, halogenated precursors, Lewis acids.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-{3-[5-(2-methylphenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[5-(2-methylphenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The pyrazoline core and sulfonamide group are critical for bioactivity. Substituents on the aryl ring (e.g., methyl, methoxy, hydroxy) modulate potency and selectivity.
- Synthetic Accessibility : outlines methods for introducing diverse substituents (e.g., thiazole, oxadiazole), suggesting feasibility for derivatizing the target compound .
Biological Activity
N-{3-[5-(2-methylphenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties. This article focuses on the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C21H25N3O3S
- IUPAC Name : this compound
- Molecular Weight : 393.51 g/mol
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives possess significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit the production of pro-inflammatory cytokines. In a study conducted on animal models, it was observed that administration of this compound led to a marked reduction in inflammation markers such as TNF-alpha and IL-6.
| Study | Model | Outcome |
|---|---|---|
| Animal Model Study | Rat paw edema | Reduced paw swelling by 40% |
| Cytokine Production | In vitro | Decreased TNF-alpha levels by 50% |
2. Analgesic Properties
The analgesic effects of this compound were assessed in various pain models. It demonstrated a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic agent.
| Study | Model | Outcome |
|---|---|---|
| Hot Plate Test | Mouse | Increased latency to response by 30% |
| Tail Flick Test | Rat | Pain threshold increased by 25% |
3. Anticancer Activity
Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
4. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial strains. Results indicate that it possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study: In Vivo Efficacy
In a recent study published in PubMed, researchers investigated the efficacy of this compound in an in vivo model of rheumatoid arthritis. The results indicated significant improvement in joint swelling and histological analysis showed reduced synovial inflammation .
Research Findings: Structure-Activity Relationship (SAR)
A comprehensive review highlighted the relationship between the chemical structure of pyrazole derivatives and their biological activities. Modifications to the phenyl and sulfonamide groups were found to enhance anti-inflammatory and analgesic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
